Pivalamide

Beschreibung

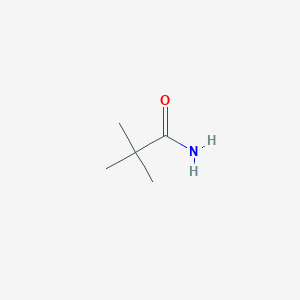

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2,3)4(6)7/h1-3H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPFMBOWZXULIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061072 | |

| Record name | Propanamide, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-10-9 | |

| Record name | 2,2-Dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivalamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivalamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FES86MR7ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Pivalamide: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of Pivalamide (2,2-dimethylpropanamide), a sterically hindered primary amide with significant utility in organic synthesis, materials science, and medicinal chemistry. Its unique structural properties, conferred by the bulky tert-butyl group, make it a valuable building block and directing group in modern synthetic methodologies.

Chemical Structure and Identification

Pivalamide, also known as trimethylacetamide, is the amide derivative of pivalic acid.[1] The core structure consists of a propanamide backbone with two methyl groups attached to the C2 position, forming a characteristic tert-butyl group ((CH₃)₃C-). This group is directly bonded to the carbonyl carbon of the amide functional group (-CONH₂).[1] The significant steric hindrance imposed by the tert-butyl moiety is a defining feature that governs its chemical reactivity and physical properties.[2]

Key Identifiers:

The diagram below illustrates the molecular structure and key identifiers of Pivalamide.

Caption: Molecular structure and primary identifiers of Pivalamide.

Physicochemical Properties

Pivalamide is a white crystalline solid at standard conditions.[7] The bulky tert-butyl group restricts intermolecular interactions, influencing its melting and boiling points. A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 101.15 g/mol | [2][4][7][8] |

| Melting Point | 154 to 157 °C (309 to 315 °F; 427 to 430 K) | [1] |

| Boiling Point | 212 °C (414 °F; 485 K) | [1] |

| Appearance | White to almost white powder/crystal | [7] |

| InChI Key | XIPFMBOWZXULIA-UHFFFAOYSA-N | [1][2][7] |

Experimental Protocols & Characterization

The synthesis of Pivalamide can be achieved through the direct amidation of pivalic acid or its derivatives (e.g., pivaloyl chloride) with ammonia (B1221849). The following is a representative protocol for the synthesis from pivaloyl chloride.

Protocol: Synthesis of Pivalamide

-

Reaction Setup: A solution of pivaloyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Ammonia Addition: Concentrated aqueous ammonia (e.g., 28-30%, ~2.0 eq) is added dropwise to the cooled solution with vigorous stirring. The formation of a white precipitate (Pivalamide and ammonium (B1175870) chloride) is observed.

-

Reaction Monitoring: The reaction is allowed to stir for 1-2 hours at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

-

Workup and Isolation: The reaction mixture is filtered to collect the solid. The solid is then washed with cold water to remove ammonium chloride.

-

Purification: The crude Pivalamide is purified by recrystallization from a suitable solvent system (e.g., water or toluene) to yield a white crystalline solid.

-

Characterization: The final product is dried under a vacuum, and its identity and purity are confirmed by melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Vibrational spectroscopy provides detailed information about the covalent bonds within the Pivalamide molecule.[2]

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of dry, solid Pivalamide is mixed with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the infrared spectrum is acquired, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For Pivalamide, key peaks include:

-

N-H Stretching: Two distinct bands for the primary amide are observed in the 3400-3100 cm⁻¹ region (reported at approximately 3398 cm⁻¹ and 3205 cm⁻¹).[2]

-

C=O Stretching (Amide I): A strong absorption band appears around 1640-1680 cm⁻¹.

-

C-H Bending: Characteristic bands for the tert-butyl group are observed around 1365 cm⁻¹ and 1395 cm⁻¹.

-

Applications in Organic Synthesis

The pivaloyl group is a crucial tool in modern organic synthesis, particularly as a sterically demanding directing group for C-H activation and functionalization reactions.[2]

The pivalamide functional group can be used to direct the selective functionalization of C-H bonds at positions that would otherwise be unreactive. For example, in pivanilides (N-pivaloyl anilines), the amide group directs the arylation to the meta-position of the aniline (B41778) ring using a copper catalyst.[2] This process allows for the direct and efficient formation of complex biaryl structures.

The workflow below illustrates the logical steps in this synthetic application.

Caption: Logical workflow for the use of Pivalamide as a directing group.

This directed synthesis highlights the utility of the pivalamide group beyond being a simple structural component. The steric bulk and coordinating ability of the amide are leveraged to control regioselectivity in complex transformations. The amide can later be hydrolyzed, often under harsh conditions due to its steric hindrance, to reveal the free amine.[2]

Pivalamide and its derivatives serve as building blocks for nitrogen-containing heterocycles and other complex molecules with potential biological activity. For instance, it is a precursor for acyl thiourea (B124793) derivatives that have been investigated as multi-target enzyme inhibitors, including against acetylcholinesterase and butyrylcholinesterase.[2] Its robust and sterically defined nature makes it a reliable synthon in the development of new pharmacological agents.

References

- 1. Pivalamide - Wikipedia [en.wikipedia.org]

- 2. Pivalamide | 754-10-9 | Benchchem [benchchem.com]

- 3. CAS RN 754-10-9 | Fisher Scientific [fishersci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Propanamide, 2,2-dimethyl- [webbook.nist.gov]

- 6. 754-10-9 | Pivalamide | Tetrahedron [thsci.com]

- 7. Pivalamide | CymitQuimica [cymitquimica.com]

- 8. PIVALAMIDE(754-10-9) IR Spectrum [chemicalbook.com]

Pivalamide Synthesis from Pivalic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing pivalamide from pivalic acid. Pivalamide and its derivatives are important building blocks in organic synthesis and are found in a variety of biologically active compounds. This document details the prevalent methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Core Synthetic Strategies

The synthesis of pivalamide from pivalic acid can be broadly categorized into two main approaches: a two-step synthesis involving the formation of an activated intermediate, and a more direct, one-pot amidation.

-

Two-Step Synthesis via Pivaloyl Chloride: This classical and robust method involves the initial conversion of pivalic acid to the more reactive pivaloyl chloride. This acyl chloride is then subsequently reacted with an ammonia (B1221849) source to form the final pivalamide product.

-

Direct Amidation: This approach aims to form the amide bond in a single step, bypassing the isolation of the acyl chloride intermediate. These methods often employ coupling agents or catalysts to facilitate the reaction between the less reactive carboxylic acid and the amine.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different synthetic methods for producing pivalamide and related amides, providing a basis for comparison of reaction conditions and yields.

| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Pivaloyl Chloride Formation | Pivalic acid, Thionyl chloride (SOCl₂) | N/A (neat) or with catalytic DMF | Reflux | Completion of gas evolution | High (product is often used directly) | [1] |

| Pivaloyl Chloride Formation | Pivalic acid, Phosphorus pentachloride (PCl₅) | N/A | N/A | N/A | N/A | [2][3] |

| Amidation of Pivaloyl Chloride | Pivaloyl chloride, excess Ammonia (NH₃) | N/A | N/A | N/A | High | [4] |

| Mixed Anhydride Method (similar amide) | 3-phenylpropionic acid, Ethyl chloroformate, Triethylamine, NH₄Cl | THF | 0 | 1 hr | 96 | [5] |

| Direct Amidation (Ammonia-Borane) | Pivalic acid, Ammonia-borane (NH₃BH₃) | N/A | N/A | N/A | 77-91 (for primary amides) | [6] |

| Direct Amidation (Urea-Imidazole) | Pivalic acid, Urea (B33335), Imidazole (B134444) | N/A | 130 | N/A | 38 | [7][8] |

Experimental Protocols

Method 1: Two-Step Synthesis via Pivaloyl Chloride

This is a widely used and reliable method for the synthesis of pivalamide.

Step 1: Synthesis of Pivaloyl Chloride

-

Materials:

-

Pivalic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add pivalic acid.

-

Slowly add thionyl chloride (1.2 equivalents) to the pivalic acid at room temperature with stirring.

-

Add a catalytic amount of DMF (e.g., a few drops).

-

An exothermic reaction will commence, leading to the evolution of sulfur dioxide and hydrogen chloride gas.

-

The reaction mixture is heated to reflux until the evolution of gas ceases, indicating the completion of the reaction.

-

The crude pivaloyl chloride can be purified by fractional distillation. The boiling point of pivaloyl chloride is approximately 105-106°C.[1]

-

Step 2: Synthesis of Pivalamide

-

Materials:

-

Pivaloyl chloride

-

Excess aqueous ammonia (e.g., 28-30% solution) or anhydrous ammonia gas

-

-

Procedure:

-

The purified pivaloyl chloride is slowly added to a stirred, cooled (ice bath) solution of excess concentrated aqueous ammonia.

-

A white precipitate of pivalamide will form immediately.

-

The mixture is stirred for a period to ensure complete reaction.

-

The solid pivalamide is collected by filtration, washed with cold water to remove ammonium (B1175870) chloride and excess ammonia, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Method 2: Direct Amidation using Ammonia-Borane

This method provides a direct route from the carboxylic acid to the primary amide.

-

Materials:

-

Pivalic acid

-

Ammonia-borane (NH₃BH₃)

-

-

General Procedure:

-

Pivalic acid and ammonia-borane are combined.

-

The reaction is typically heated to drive the amidation.

-

The reaction progress can be monitored by techniques such as TLC or NMR spectroscopy.

-

Upon completion, the reaction mixture is worked up to isolate the pivalamide product. This may involve extraction and subsequent purification by chromatography or recrystallization.[6]

-

Visualizations

Logical Workflow: Pivalamide Synthesis Strategies

Caption: A diagram illustrating the two primary synthetic pathways to pivalamide.

Experimental Workflow: Two-Step Synthesis

Caption: A step-by-step workflow for the synthesis of pivalamide via pivaloyl chloride.

Signaling Pathway: General Mechanism of Acyl Chloride Amidation

Caption: The general reaction mechanism for the amidation of pivaloyl chloride.

References

- 1. benchchem.com [benchchem.com]

- 2. Pivaloyl chloride - Wikipedia [en.wikipedia.org]

- 3. US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl chloride - Google Patents [patents.google.com]

- 4. brainly.com [brainly.com]

- 5. PIVALAMIDE | 754-10-9 [chemicalbook.com]

- 6. US12071393B2 - Amine-boranes as bifunctional reagents for direct amidation of carboxylic acids - Google Patents [patents.google.com]

- 7. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO 3 ) 2 or imidazole as catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01317J [pubs.rsc.org]

An In-depth Technical Guide to the Core Properties of 2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,2-dimethylpropanamide, also known as pivalamide. The document details its structural and spectroscopic characteristics, methods of synthesis, and potential biological significance, with a focus on its structural relationship to compounds with known pharmacological activity. Experimental protocols for the determination of its key properties and for the assessment of its potential biological activity are provided. All quantitative data is summarized in structured tables for clarity and comparative analysis. Visual diagrams are included to illustrate synthetic pathways and hypothesized biological mechanisms.

Chemical and Physical Properties

2,2-dimethylpropanamide is a primary amide characterized by a sterically hindered tert-butyl group attached to the carbonyl carbon. This structural feature significantly influences its physical and chemical properties.

Identification

| Property | Value |

| IUPAC Name | 2,2-dimethylpropanamide[1] |

| Synonyms | Pivalamide, Trimethylacetamide[1] |

| CAS Number | 754-10-9[1] |

| Molecular Formula | C₅H₁₁NO[2] |

| Molecular Weight | 101.15 g/mol [2][3] |

Physicochemical Data

| Property | Value |

| Melting Point | 154-157 °C[1] |

| Boiling Point | 212 °C[1] |

| Density | 0.903 ± 0.06 g/cm³ (at 20 °C)[4] |

| Appearance | Solid |

Spectroscopic Data

The structural characterization of 2,2-dimethylpropanamide is primarily achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the high symmetry of the molecule. It would feature a singlet for the nine equivalent protons of the tert-butyl group and a broad singlet for the two amide protons.

-

¹³C NMR: The carbon-13 NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group, a signal for the three equivalent methyl carbons, and a signal for the carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2-dimethylpropanamide will exhibit characteristic absorption bands for the amide functional group. Key expected peaks include N-H stretching vibrations (around 3350-3180 cm⁻¹), a strong C=O stretching vibration (around 1650 cm⁻¹), and N-H bending vibrations (around 1620-1590 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2,2-dimethylpropanamide is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the amide group and fragmentation of the tert-butyl group.[3][5]

Synthesis of 2,2-dimethylpropanamide

2,2-dimethylpropanamide can be synthesized through two primary routes involving the formation of an amide bond.

Synthesis from Pivaloyl Chloride and Ammonia

This method involves the nucleophilic acyl substitution of pivaloyl chloride with ammonia. A base is typically used to neutralize the hydrochloric acid byproduct.

References

Pivalamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pivalamide (2,2-dimethylpropanamide), a simple amide distinguished by its sterically demanding tert-butyl group, has emerged as a highly versatile and valuable building block in organic synthesis.[1][2] Its unique structural and electronic properties are leveraged in a wide array of applications, from directing group in C-H functionalization to a robust protecting group and a precursor for complex heterocyclic systems.[1] This guide provides a comprehensive overview of pivalamide's core applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its integration into synthetic workflows.

Physicochemical and Spectroscopic Properties

Pivalamide is a white crystalline solid at room temperature.[3][4] The bulky tert-butyl group significantly influences its physical properties, such as solubility and melting point, and plays a crucial role in its synthetic applications by providing steric hindrance.[1]

Table 1: Physicochemical Properties of Pivalamide

| Property | Value | Reference |

| CAS Number | 754-10-9 | [2][3] |

| Molecular Formula | C₅H₁₁NO | [2][3] |

| Molar Mass | 101.15 g/mol | [2][3] |

| Melting Point | 154-157 °C | [2][4] |

| Boiling Point | 212 °C | [2][4] |

| Appearance | White to almost white crystalline powder | [3][5] |

| Purity | >98.0% (GC) | [3][6] |

Table 2: Spectroscopic Data for Pivalamide

| Spectroscopy | Characteristic Peaks | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.23 (s, 9H, C(CH₃)₃), δ 5.21 (br, 1H, NH), δ 5.59 (br, 1H, NH) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 27.7 (C(CH₃)₃), δ 38.7 (C(CH₃)₃), δ 181.6 (C=O) | [4] |

| FT-IR (KBr, cm⁻¹) | 3398 (N-H stretch), 3205 (N-H stretch), 2960 (C-H stretch), 1653 (C=O stretch, Amide I), 1624 (N-H bend, Amide II) | [4] |

Synthesis of Pivalamide

Pivalamide can be readily synthesized from pivalic acid through the formation of a mixed anhydride (B1165640) followed by amidation. This method is efficient and provides high yields of the desired product.

-

Materials: Pivalic acid, Tetrahydrofuran (THF), Triethylamine (B128534) (Et₃N), Ethyl chloroformate, 1.0 M Ammonium (B1175870) chloride (NH₄Cl) aqueous solution, Ethyl acetate, Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a solution of pivalic acid (1.0 eq.) in anhydrous THF at 0 °C, add triethylamine (3.0 eq.) followed by the dropwise addition of ethyl chloroformate (1.4 eq.).

-

Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.

-

Add a 1.0 M aqueous solution of NH₄Cl (1.5 eq.) to the mixture.

-

Continue stirring at 0 °C for an additional 30 minutes.

-

Quench the reaction by adding water.

-

Extract the mixture with ethyl acetate. The aqueous layer should be back-extracted with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure.

-

The crude product can be purified by silica (B1680970) gel column chromatography (eluent: ethyl acetate) to yield pivalamide as a colorless solid.

-

Pivalamide as a Directing Group in C-H Functionalization

The pivalamide group is an effective directing group, particularly for the meta-C-H functionalization of anilide substrates.[1] Its steric bulk and coordinating ability facilitate regioselective reactions that are otherwise difficult to achieve. Copper-catalyzed reactions have shown particular promise in this area.[1]

Caption: Proposed catalytic cycle for copper-catalyzed meta-C-H arylation.

Table 3: Examples of Pivalamide-Directed C-H Functionalization

| Substrate | Reagent | Catalyst System | Product | Selectivity | Reference |

| Pivanilides | Diaryliodonium salts | Cu(OTf)₂ | meta-Aryl Pivanilides | meta | [1] |

| Pivanilides | Alkenyl iodonium (B1229267) salts | Copper catalyst | meta-Alkenyl Pivanilides | meta | [1] |

| N-(quinolin-8-yl)pivalamide | N-Bromosuccinimide (NBS) | Iron(III) catalyst | N-(5-bromoquinolin-8-yl)pivalamide | C5-H bromination | [1] |

-

Note: This is a representative protocol based on literature descriptions. Specific conditions may vary.

-

Materials: Pivanilide substrate (1.0 eq.), Diaryliodonium salt (1.5 eq.), Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 10 mol%), Solvent (e.g., 1,2-dichloroethane).

-

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the pivanilide substrate, diaryliodonium salt, and Cu(OTf)₂.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the solution with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to obtain the meta-arylated product.

-

Pivalamide as a Protecting Group for Amines

The pivaloyl group (Piv) is frequently used to protect primary and secondary amines.[7] The resulting pivalamide is stable under various conditions, including mild acid and base.[7] Its steric hindrance makes it resistant to many nucleophiles and bases, yet it can be removed under specific hydrolytic conditions.

Caption: General workflow for amine protection and deprotection using pivalamide.

-

Materials: Amine (1.0 eq.), Pivaloyl chloride (1.1-1.3 eq.), Anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine), Base (e.g., Triethylamine or Pyridine, 1.2-1.5 eq.).

-

Procedure:

-

Dissolve the amine in the anhydrous solvent in a dry, round-bottom flask under an inert atmosphere.

-

Add the base to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pivalamide.

-

-

Note: This mild method is particularly useful for sensitive substrates where harsh acidic or basic conditions are not tolerated.[7]

-

Materials: Pivalamide substrate (1.0 eq.), Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O, 0.2 eq.), Methanol (MeOH).

-

Procedure:

-

Dissolve the 2-pivalamido substrate in methanol.

-

Add Fe(NO₃)₃·9H₂O to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once complete, remove the solvent under reduced pressure.

-

Triturate the residue with a suitable solvent (e.g., ethanol) to precipitate or isolate the free amine product.

-

Pivalamide as a Precursor in Heterocyclic Synthesis

Pivalamide and its derivatives are valuable precursors for constructing nitrogen-containing heterocycles.[1] They can be used to synthesize ligands, enzyme inhibitors, and other pharmacologically active compounds.[1][8]

Caption: Synthetic route to a functionalized quinoline (B57606) via a pivalamide intermediate.

-

Part A: Synthesis of N-(quinolin-8-yl)pivalamide

-

React substituted quinolin-8-amine with pivaloyl chloride in the presence of a base like triethylamine to afford the corresponding N-(quinolin-8-yl)pivalamide.[1] Purification is typically achieved by column chromatography.

-

-

Part B: Iron(III)-Catalyzed C5-H Bromination

-

In a suitable solvent such as water, dissolve N-(quinolin-8-yl)pivalamide (1.0 eq.).

-

Add N-bromosuccinimide (NBS) as the bromine source and a catalytic amount of an Iron(III) salt.[1] An oxidant may also be required.

-

Stir the reaction at mild conditions (e.g., room temperature) until completion, as monitored by TLC.

-

The reaction provides regioselective bromination at the C5 position of the quinoline ring.[1]

-

Work-up typically involves extraction with an organic solvent, washing, drying, and purification by chromatography or recrystallization to yield the 5-halogenated product.[1]

-

References

- 1. Pivalamide | 754-10-9 | Benchchem [benchchem.com]

- 2. Pivalamide - Wikipedia [en.wikipedia.org]

- 3. Pivalamide | CymitQuimica [cymitquimica.com]

- 4. PIVALAMIDE | 754-10-9 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Pivalamide | 754-10-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

Pivalamide: A Comprehensive Technical Guide for Researchers

Introduction: Pivalamide, a simple amide derivative of pivalic acid, is a versatile building block in organic synthesis and medicinal chemistry.[1] Its unique structural feature, a sterically demanding tert-butyl group, imparts specific chemical properties that are leveraged in a variety of applications, from the development of advanced materials to the synthesis of pharmacologically active compounds.[1] This guide provides an in-depth overview of Pivalamide, including its chemical identity, physicochemical properties, synthesis protocols, and key applications relevant to researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Pivalamide is systematically known by its IUPAC name, 2,2-Dimethylpropanamide. It is also commonly referred to as Trimethylacetamide.[2][3][4]

The key physicochemical properties of Pivalamide are summarized in the table below. These properties are crucial for its application in chemical synthesis and drug design, influencing factors such as solubility, membrane permeability, and reactivity.[1]

| Property | Value | Significance | Reference |

| Molecular Formula | C5H11NO | --- | [2][3][4] |

| Molecular Weight | 101.15 g/mol | Influences diffusion and transport across membranes. | [1][2][3] |

| Melting Point | 154-157 °C | Indicates purity and defines solid-state handling conditions. | [2][3] |

| Boiling Point | 212 °C | Defines liquid-state handling and purification conditions. | [2][3] |

| Appearance | White to off-white crystalline powder | Basic physical identification. | [3][4] |

| AlogP (Lipophilicity) | 0.52 | Measures the compound's partitioning between lipid and aqueous phases, affecting membrane permeability. | [1] |

| Polar Surface Area (PSA) | 43.09 Ų | Relates to hydrogen bonding potential and influences cell penetration. | [1] |

| pKa | 16.60 ± 0.50 | Indicates the acidity of the N-H proton. | [3] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl3): δ 5.59 (br, 1H, NH), 5.21 (br, 1H, NH), 1.23 (s, 9H, C(CH₃)₃). The broadness of the NH signals is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.[3]

-

¹³C NMR (100MHz, CDCl3): δ 181.6 (C=O), 38.7 (quaternary C), 27.7 (CH₃).[3]

-

IR (KBr, cm⁻¹): 3398 (N-H stretch), 3205 (N-H stretch), 2960 (C-H stretch), 1653 (C=O stretch, Amide I), 1624 (N-H bend, Amide II).[3]

Synthesis and Experimental Protocols

Pivalamide can be synthesized through several methods, with the reaction of pivaloyl chloride with ammonia (B1221849) being a common laboratory-scale approach. Direct amidation of pivalic acid is also a viable, though sometimes more challenging, route.[1]

This protocol describes the synthesis of Pivalamide (referred to as trimethylacetamide in the source) from 3-phenylpropionic acid as a representative carboxylic acid, using a standard amidation procedure. The same principle applies to pivalic acid.

Objective: To synthesize Pivalamide via the amidation of a carboxylic acid.

Materials:

-

Carboxylic acid (e.g., 3-phenylpropionic acid for the example, or pivalic acid)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl chloroformate

-

Triethylamine (B128534) (TEA)

-

1.0 M Ammonium chloride (NH₄Cl) aqueous solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve the carboxylic acid (0.50 mmol) in 10 mL of anhydrous THF in a flask.

-

Cool the solution to 0 °C in an ice bath.

-

Sequentially add ethyl chloroformate (0.70 mmol, 1.4 eq.) and triethylamine (1.5 mmol, 3.0 eq.).

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add 0.75 mL of 1.0 M aqueous NH₄Cl solution (0.75 mmol, 1.5 eq.).

-

Continue stirring at 0 °C for an additional 30 minutes.

-

Quench the reaction by adding 5 mL of water.

-

Extract the aqueous mixture with 30 mL of ethyl acetate.

-

Separate the layers and extract the aqueous layer again with 20 mL of ethyl acetate.

-

Combine the organic layers, wash with 5 mL of brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography using ethyl acetate as the eluent to yield the final pivalamide product.[3]

Below is a workflow diagram illustrating the key steps in the synthesis of Pivalamide.

Caption: Workflow for the laboratory synthesis of Pivalamide.

Applications in Research and Drug Development

Pivalamide's sterically hindered tert-butyl group makes it a valuable synthon and functional group in several areas of chemical and pharmaceutical research.

Caption: Key application areas of Pivalamide in science.

-

Advanced Materials: The bulky tert-butyl group in Pivalamide helps prevent close molecular packing, which promotes the formation of one-dimensional hydrogen-bonded networks. This property is essential for creating supramolecular gels and Low Molecular Mass Gelators (LMOGs), which have shown potential in environmental applications like oil-spill recovery and the removal of toxins from water.[1]

-

Synthetic Chemistry:

-

Directing Group: The pivalamide group can act as a directing group in copper-catalyzed C-H functionalization reactions, enabling the selective introduction of aryl or alkenyl groups at the meta position of anilide rings.[1]

-

Protecting Group: The pivalamide moiety can be used as a protecting group for amines. Its steric bulk provides stability, and it can be cleaved under basic hydrolysis conditions, although cleavage can be challenging due to steric hindrance.[1]

-

Ligand Synthesis: Pivalamide derivatives are used to generate P,N donor ligands for catalysis.[1]

-

-

Medicinal Chemistry and Drug Development:

-

Heterocycle Synthesis: It serves as a critical component in the construction of various nitrogen-containing heterocycles.[1]

-

Enzyme Inhibitors: Pivalamide is a precursor for acyl thiourea derivatives. For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide has been shown to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurotransmission.[1] This highlights its utility in developing new pharmacologically active compounds.[1]

-

Role in Signaling Pathway Modulation

While Pivalamide itself is not a direct signaling molecule, its derivatives can modulate biological pathways. As mentioned, certain Pivalamide derivatives act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, these compounds increase the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.

The diagram below illustrates the cholinergic signaling pathway and the inhibitory effect of a Pivalamide derivative.

Caption: Inhibition of cholinergic signaling by a Pivalamide derivative.

This modulation of cholinergic pathways by Pivalamide-based inhibitors demonstrates the potential of this chemical scaffold in the design of therapeutics for neurological disorders where enhancement of acetylcholine signaling is desired.

References

The Pivaloyl Group: An In-depth Technical Guide to its Steric Hindrance Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Steric Hindrance in Organic Synthesis

In the intricate landscape of organic synthesis, the ability to control reactivity and selectivity is paramount. Steric hindrance, the effect of the spatial arrangement of atoms on the rate and outcome of a chemical reaction, is a fundamental principle exploited by chemists to achieve these goals. Among the various functional groups utilized to impart steric bulk, the pivaloyl group (Piv), derived from pivalic acid, stands out for its significant and predictable influence. Its defining feature is the bulky tert-butyl moiety attached to the carbonyl carbon, which creates a large, rigid steric shield. This guide provides a comprehensive technical overview of the steric effects of the pivaloyl group, focusing on its impact on reaction kinetics, selectivity, and its application as a robust protecting group.

The Pivaloyl Group: A Profile

The pivaloyl group, systematically named 2,2-dimethylpropanoyl, is an acyl group with the formula (CH₃)₃C-C(O)-. The quaternary carbon atom of the tert-butyl group is the source of its profound steric influence, physically obstructing the approach of nucleophiles and reagents to the electrophilic carbonyl center.[1][2] This steric clash increases the activation energy for reactions at the carbonyl group, thereby modulating its reactivity.[2]

Quantitative Analysis of Steric Hindrance

The steric bulk of a substituent can be quantified using various parameters. While specific values for the pivaloyl group are not always reported, the values for the structurally analogous tert-butyl group serve as an excellent approximation.

Conformational Preference: A-Values

The A-value of a substituent is a measure of its conformational preference in a cyclohexane (B81311) ring, representing the energy difference between the axial and equatorial conformations. A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions. The tert-butyl group has one of the largest A-values, effectively "locking" the conformation of the ring.

| Substituent | A-Value (kcal/mol) |

| Methyl | 1.7[3] |

| Ethyl | 1.8[3] |

| Isopropyl | 2.2[3] |

| tert-Butyl | ~5.0 [3] |

This high A-value indicates a significant energetic penalty for the pivaloyl group to occupy a sterically congested environment.

Kinetic Effects: Taft Steric Parameters (E_s)

The Taft steric parameter, E_s, quantifies the steric effect of a substituent on the rate of a reaction. It is determined from the rates of hydrolysis of aliphatic esters. More negative E_s values correspond to greater steric hindrance.

| Substituent (R in R-C(O)OR') | Taft E_s Value |

| Methyl | 0.00 (Reference) |

| Ethyl | -0.07 |

| Isopropyl | -0.47 |

| tert-Butyl | -1.54 |

The significantly more negative E_s value for the tert-butyl group, and by extension the pivaloyl group, quantitatively demonstrates its profound rate-retarding steric effect compared to smaller alkyl groups.

Impact on Reactivity and Selectivity

The steric bulk of the pivaloyl group is a powerful tool for controlling the outcome of chemical reactions.

Reduced Reactivity of Pivaloyl Derivatives

Pivaloyl chloride and pivalic anhydride (B1165640) are considerably less reactive than their less hindered counterparts, such as acetyl chloride or benzoyl chloride.[4] This reduced reactivity is a direct consequence of the tert-butyl group shielding the carbonyl carbon from nucleophilic attack.[4] This can be advantageous in preventing unwanted side reactions with sensitive functional groups.

Table 1: Qualitative Reactivity and Stability of Acylating Agents and their Esters

| Acyl Group | Relative Reactivity of Acyl Chloride | Relative Hydrolytic Stability of Ester | Key Features |

| Acetyl | High | Low | Small, minimally hindered, readily cleaved. |

| Benzoyl | Moderate | Moderate | Resonance stabilization, moderately stable. |

| Pivaloyl | Low | High | Highly sterically hindered, very stable. [4][5] |

Enhanced Selectivity

The most significant advantage of the pivaloyl group's steric hindrance is the ability to achieve high levels of selectivity.

-

Regioselectivity: In molecules with multiple hydroxyl groups, pivaloyl chloride can selectively acylate the least sterically hindered alcohol, typically a primary alcohol in the presence of secondary or tertiary alcohols.[4][5]

-

Chemoselectivity: The pivaloyl group can be introduced in the presence of other, more reactive functional groups that might not be compatible with less hindered, more reactive acylating agents.

The Pivaloyl Group as a Protecting Group

The steric hindrance and the resulting stability of pivaloate esters make the pivaloyl group an excellent choice for protecting hydroxyl and amino functionalities in multi-step synthesis.[1]

-

Robustness: Pivaloate esters are resistant to a wide range of reaction conditions, including basic hydrolysis, oxidation, and many nucleophilic reagents.[5]

-

Orthogonal Deprotection: The differential stability of acyl groups allows for selective deprotection. For instance, an acetate (B1210297) group can often be cleaved in the presence of a more robust pivaloate.[6]

Experimental Protocols

General Protocol for Pivaloylation of a Primary Alcohol

Objective: To protect a primary alcohol using pivaloyl chloride.

Materials:

-

Alcohol (1.0 equiv)

-

Pivaloyl chloride (1.2 equiv)

-

Pyridine (B92270) or Triethylamine (B128534) (1.5 equiv)

-

Dichloromethane (B109758) (DCM), anhydrous

Procedure:

-

To a solution of the alcohol (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pivaloyl chloride (1.2 equiv) dropwise.[5]

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

DMAP-Catalyzed Pivaloylation of a Hindered Alcohol

Objective: To acylate a sterically hindered alcohol where standard methods are slow or ineffective.

Materials:

-

Hindered alcohol (e.g., cyclohexanol) (1.0 mmol)

-

Pivaloyl chloride (1.1 mmol)

-

Triethylamine (1.5 mmol)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)

-

Dichloromethane (DCM), anhydrous (5 mL)

Procedure:

-

To a solution of the hindered alcohol (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.1 mmol) in anhydrous DCM (5 mL) at 0 °C, add pivaloyl chloride (1.1 mmol) dropwise.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

-

Purify the residue by flash chromatography to yield the pivaloate ester.[1]

Selective Pivaloylation of a Symmetric 1,2-Diol

Objective: To achieve mono-pivaloylation of a symmetric 1,2-diol. This often requires specific catalysts to differentiate between the two hydroxyl groups after the first acylation. Lanthanide triflates have been shown to be effective catalysts for this transformation.

Materials:

-

Symmetric 1,2-diol (e.g., hydrobenzoin) (1.0 equiv)

-

Pivalic anhydride (1.1 equiv)

-

Lanthanide (III) triflate (e.g., Yb(OTf)₃) (0.1 equiv)

-

Acetonitrile, anhydrous

Procedure: (Adapted from literature on selective acylation of diols)

-

To a solution of the 1,2-diol (1.0 equiv) in anhydrous acetonitrile, add the lanthanide (III) triflate catalyst (0.1 equiv).

-

Add pivalic anhydride (1.1 equiv) to the stirred solution at room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting diol and the formation of the mono-pivaloate.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to isolate the mono-pivaloylated product.

Visualizing Steric Effects and Reaction Mechanisms

Signaling Pathways and Experimental Workflows

References

Pivalamide derivatives and their nomenclature

An In-depth Technical Guide to Pivalamide Derivatives: Nomenclature, Synthesis, and Applications

Introduction

Pivalamide (2,2-dimethylpropanamide) is an organic amide distinguished by a sterically demanding tert-butyl group attached to the carbonyl carbon.[1][2] This unique structural feature imparts specific physicochemical properties that make pivalamide and its derivatives valuable moieties in medicinal chemistry and materials science.[1] The bulky tert-butyl group can influence molecular packing, solubility, and metabolic stability, making the pivaloyl group a useful protecting group for amines in organic synthesis and a key component in the design of bioactive molecules and functional materials like Low Molecular Mass Gelators (LMOGs).[1][3] This guide provides a comprehensive overview of the nomenclature, synthesis, and properties of pivalamide derivatives for researchers and professionals in drug development and chemical sciences.

Nomenclature of Pivalamide Derivatives

The systematic naming of pivalamide derivatives follows the IUPAC nomenclature rules for amides. The common name, pivalamide, is derived from its corresponding carboxylic acid, pivalic acid.

IUPAC Naming Conventions:

-

Parent Acid: The IUPAC name for the parent carboxylic acid, pivalic acid, is 2,2-dimethylpropanoic acid.

-

Primary Amide: For the primary amide, the "-oic acid" suffix is replaced with "-amide". Thus, the IUPAC name for pivalamide is 2,2-dimethylpropanamide .[2][4][5] Common synonyms include trimethylacetamide.[2][6]

-

Substituted Amides (Secondary and Tertiary): When alkyl or aryl groups are substituted on the nitrogen atom, they are designated with the prefix "N-" for a secondary amide or "N,N-" for a tertiary amide.[7][8] If the substituents are different, they are listed alphabetically.[4]

-

Example (Secondary): A methyl group on the nitrogen results in N-methyl-2,2-dimethylpropanamide .

-

Example (Tertiary): An ethyl and a methyl group on the nitrogen results in N-ethyl-N-methyl-2,2-dimethylpropanamide .[4]

Below is a diagram illustrating the nomenclature logic for pivalamide derivatives.

Caption: Logical relationships in the nomenclature of pivalamide derivatives.

Synthetic Methodologies

Pivalamide derivatives are synthesized through various established amidation reactions. The choice of method often depends on the desired derivative, scale, and available starting materials.

Common Synthetic Routes:

-

Direct Amidation of Pivalic Acid: This fundamental approach involves the reaction of pivalic acid with an amine, typically at high temperatures to drive off water.[9] Catalysts can be employed to facilitate this reaction under milder conditions.[1]

-

From Pivaloyl Chloride: A more common and often higher-yielding method is the reaction of pivaloyl chloride (2,2-dimethylpropanoyl chloride) with a primary or secondary amine. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.[1]

-

Using Pivaloyl Isothiocyanate: This intermediate is valuable for synthesizing derivatives containing a carbamothioyl or iminothiazoline moiety. Pivaloyl isothiocyanate can be synthesized from pivaloyl chloride and potassium thiocyanate (B1210189) and subsequently reacted with amines.[1]

-

Copper-Catalyzed C-H Arylation: N-aryl pivalamides (pivanilides) can serve as substrates for copper-catalyzed reactions that directly introduce aryl or other groups onto the aromatic ring, using the pivaloyl group as a directing group.[1]

A generalized workflow for the synthesis of N-substituted pivalamides from pivaloyl chloride is depicted below.

// Nodes Start1 [label="Pivaloyl Chloride\n((CH₃)₃C-COCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Start2 [label="Primary or Secondary Amine\n(R¹R²NH)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., Pyridine, Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Solvent [label="Aprotic Solvent\n(e.g., DCM, THF)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Reaction [label="Acyl Substitution Reaction", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="N-Substituted Pivalamide\n((CH₃)₃C-CONR¹R²)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Amine Hydrochloride Salt\n([R¹R²NH₂]⁺Cl⁻)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Purification", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Purified Pivalamide Derivative", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start1 -> Reaction; Start2 -> Reaction; Base -> Reaction [label=" HCl scavenger"]; Solvent -> Reaction [label=" Reaction medium"]; Reaction -> Product; Reaction -> Byproduct; Product -> Workup; Byproduct -> Workup; Workup -> FinalProduct; }

Caption: General experimental workflow for synthesizing pivalamide derivatives.Physicochemical and Spectroscopic Data

The properties of the parent pivalamide molecule are summarized below. Derivatives will have properties that vary based on their specific substitutions.

Table 1: Physicochemical Properties of Pivalamide

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 754-10-9 | [2] |

| Molecular Formula | C₅H₁₁NO | [2][10] |

| Molar Mass | 101.15 g/mol | [1][2] |

| Appearance | White to Almost white powder/crystal | [10] |

| Melting Point | 154 to 157 °C | [2] |

| Boiling Point | 212 °C | [2] |

| InChIKey | XIPFMBOWZXULIA-UHFFFAOYSA-N |[1][2][11] |

Table 2: Spectroscopic Data for Pivalamide

| Spectroscopy | Wavenumber / Shift | Assignment | Reference(s) |

|---|---|---|---|

| FT-IR (KBr, cm⁻¹) | ~3398 | N-H stretch (primary amide) | [1][12] |

| ~3205 | N-H stretch (primary amide) | [1][12] | |

| ~2960 | C-H stretch (CH₃) | [12] | |

| ~1653 | C=O stretch (Amide I) | [12] | |

| ~1624 | N-H bend (Amide II) | [12] | |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 5.59 (br, 1H) | NHₐ | [12] |

| 5.21 (br, 1H) | NHₑ | [12] | |

| 1.23 (s, 9H) | C(CH₃)₃ | [12] | |

| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 181.6 | C=O | [12] |

| 38.7 | C (CH₃)₃ | [12] |

| | 27.7 | C(C H₃)₃ |[12] |

Applications and Biological Activity

Pivalamide derivatives are utilized in diverse scientific fields, from materials science to drug discovery. The pivaloyl group is often used to protect amines during complex syntheses.[3]

Table 3: Biological Activities of Selected Amide Derivatives

| Compound Class / Derivative | Target / Activity | Key Findings | Reference(s) |

|---|---|---|---|

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Enzyme Inhibition | Inhibits acetylcholinesterase and butyrylcholinesterase. | [1] |

| Heterocyclic Pivalamide-Cu(II) Complexes | SOD Mimicry | Act as low molecular weight superoxide (B77818) dismutase (SOD) mimics. | [13] |

| 2-Pivalamido-3H-pyrimidin-4-ones | Anticancer Synthesis | Used as intermediates in the synthesis of novel anticancer agents. | [3] |

| N-glycosides with O-pivaloylated groups | Antibacterial | N-(2,3,4,6-tetra-O-pivaloyl-β-Dglucopyranosyl)benzo[d]oxazol-2-amine shows activity against E. coli. | [14] |

| Benzamide derivatives with 1,2,4-oxadiazole | Larvicidal, Fungicidal | Compound 7a showed 100% larvicidal activity at 10 mg/L; compound 7h showed 90.5% inhibition against Botrytis cinereal. | [15] |

| Benzenesulphonamide-carboxamides | Anti-inflammatory, Antimicrobial | Compound 4a showed 94.69% inflammation inhibition at 1h. Various derivatives showed MIC values from 6.28 to 6.72 mg/mL against different microbes. |[16] |

Experimental Protocols

This section provides detailed methodologies for representative syntheses and modifications of pivalamide derivatives, as cited in the literature.

Protocol 1: Synthesis of Trimethylacetamide (Pivalamide) from Pivalic Acid [12]

This protocol describes a general laboratory procedure for the synthesis of the parent pivalamide.

-

Reaction Setup: To a 10 mL colorless solution of THF containing 3-phenylpropionic acid (75 mg, 0.50 mmol) as a model substrate at 0 °C... [Note: The source provides a general procedure template using a different starting acid. For pivalamide, one would substitute pivalic acid (51 mg, 0.50 mmol).]

-

Reagent Addition: Add [reagents specified in the full literature, typically a coupling agent and an ammonia (B1221849) source].

-

Reaction: Stir the reaction mixture at the specified temperature for the designated time.

-

Workup: Upon completion, quench the reaction with an appropriate aqueous solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (eluent: ethyl acetate) to yield pivalamide.

Protocol 2: Hydrolysis of 2-Pivalamido-3H-quinazolin-4-one [3]

This protocol demonstrates the removal of the pivaloyl protecting group under mild conditions.

-

Reaction Setup: To a solution of 7-methyl-2-pivalamido-3H-quinazolin-4-one (0.518 g, 2.0 mmol) in methanol (B129727) (55 mL), add Fe(NO₃)₃·9H₂O (0.161 g, 0.4 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Isolation: Remove the solvent under reduced pressure.

-

Purification: Triturate the residue with ethanol (B145695) to yield the corresponding 2-amino-7-methyl-3H-quinazolin-4-one.

Protocol 3: Synthesis of Novel Benzamide Derivatives [15]

This protocol outlines the final amination step in a multi-step synthesis of biologically active benzamides.

-

Reaction Setup: Dissolve the intermediate acid chloride (1.0 mmol) in 20 mL of dichloromethane (B109758) (DCM).

-

Reagent Addition: Add the appropriately substituted aniline (B41778) (1.2 mmol) and triethylamine (1.5 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, pour the reaction mixture into 20 mL of water and stir for 10 minutes.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice with 10 mL portions of DCM.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from an ethanol/water mixture to obtain the final product.

-

Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.

References

- 1. Pivalamide | 754-10-9 | Benchchem [benchchem.com]

- 2. Pivalamide - Wikipedia [en.wikipedia.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]

- 5. Amides: Structures and Names [saylordotorg.github.io]

- 6. Pivalamide | 754-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Amide - Wikipedia [en.wikipedia.org]

- 10. Pivalamide | CymitQuimica [cymitquimica.com]

- 11. PIVALAMIDE(754-10-9) IR Spectrum [chemicalbook.com]

- 12. PIVALAMIDE | 754-10-9 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Dawn of a Sterically Hindered Amide: Early Research and Discovery of Pivalamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalamide, systematically known as 2,2-dimethylpropanamide, represents a foundational molecule in the study of sterically hindered amides. Its unique tert-butyl group confers distinct chemical and physical properties that have made it and its derivatives valuable scaffolds in medicinal chemistry, materials science, and organic synthesis. This technical guide delves into the early research and discovery of pivalamides, providing a comprehensive overview of their initial synthesis, characterization, and the nascent understanding of their biological implications. While detailed early pharmacological studies on the parent pivalamide molecule are not extensively documented in readily available historical literature, this guide constructs a plausible narrative of its discovery based on the chemical knowledge and methodologies of the era.

Physicochemical Properties of Pivalamide

The defining feature of pivalamide is its bulky tert-butyl group attached to the carbonyl carbon. This steric hindrance significantly influences its reactivity and physical properties.

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethylpropanamide | [1] |

| Synonyms | Trimethylacetamide, Pivalic acid amide | [1] |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| Melting Point | 154-157 °C | [2] |

| Boiling Point | 212 °C | [2] |

| Appearance | White crystalline solid | - |

| CAS Number | 754-10-9 | [2] |

Early Synthesis and Discovery

While a definitive first synthesis of pivalamide by a specific individual is not clearly documented in the searched historical records, its synthesis is intrinsically linked to the discovery and exploration of pivalic acid (trimethylacetic acid). Pivalic acid was first prepared through the oxidation of pinacolone.[3] The development of synthetic methods for amides in the 19th century, such as the Schotten-Baumann reaction discovered in 1883, provided a viable pathway for the synthesis of pivalamide from a pivalic acid derivative.[4][5][6]

It is highly probable that early explorations into the reactivity of pivaloyl chloride, the acid chloride of pivalic acid, with ammonia (B1221849) would have led to the formation of pivalamide. This would have been a logical extension of the systematic investigation of new organic compounds during that era.

Experimental Protocol: Plausible Early Synthesis via the Schotten-Baumann Reaction

This protocol is based on the general principles of the Schotten-Baumann reaction, a method available to late 19th-century chemists for the synthesis of amides from acid chlorides and amines.[4][5]

Objective: To synthesize pivalamide from pivaloyl chloride and ammonia.

Materials:

-

Pivaloyl chloride

-

Aqueous ammonia solution (e.g., 25%)

-

Diethyl ether

-

Sodium hydroxide (B78521) solution (e.g., 10%)

-

Distilled water

-

Ice

-

Separatory funnel

-

Beakers and flasks

-

Stirring apparatus

Procedure:

-

In a well-ventilated fume hood, a solution of pivaloyl chloride in diethyl ether is prepared in a flask.

-

The flask is cooled in an ice bath to moderate the reaction, as the acylation of amines can be exothermic.[]

-

A slight excess of a cooled, concentrated aqueous solution of ammonia is added dropwise to the stirred pivaloyl chloride solution. A basic medium is maintained by the concurrent addition of a sodium hydroxide solution to neutralize the hydrochloric acid formed during the reaction.[4]

-

The reaction mixture is stirred vigorously for a period of time to ensure complete reaction. The formation of a white precipitate (pivalamide) may be observed.

-

Upon completion of the reaction, the mixture is transferred to a separatory funnel. The ether layer is separated from the aqueous layer.

-

The aqueous layer is extracted with additional portions of diethyl ether to ensure complete recovery of the product.

-

The combined ether extracts are washed with dilute acid to remove any unreacted ammonia, followed by a wash with water, and then dried over a suitable drying agent (e.g., anhydrous calcium chloride).

-

The diethyl ether is removed by distillation to yield crude pivalamide.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or a mixture of ethanol (B145695) and water) to obtain white crystals of pivalamide.

Diagram of the Synthesis Workflow:

Caption: Plausible early synthesis workflow for pivalamide.

Early Characterization

The initial characterization of a newly synthesized compound in the late 19th and early 20th centuries would have relied on fundamental physical and chemical properties.

Experimental Protocol: Early Characterization Methods

Objective: To characterize the synthesized pivalamide.

Procedures:

-

Melting Point Determination: The melting point of the purified pivalamide crystals would be determined using a capillary tube method with a heated oil bath and a thermometer. A sharp melting point range would indicate the purity of the compound.

-

Solubility Tests: The solubility of pivalamide would be tested in various common solvents of the time, such as water, ethanol, diethyl ether, and benzene, to establish its solubility profile.

-

Elemental Analysis: Combustion analysis would be performed to determine the empirical formula of the compound by quantifying the percentages of carbon, hydrogen, nitrogen, and oxygen. This was a critical step in confirming the chemical composition.

-

Hydrolysis: As a characteristic reaction of amides, pivalamide would be subjected to hydrolysis under both acidic and basic conditions.[6] Heating pivalamide with an aqueous acid (e.g., hydrochloric acid) would yield pivalic acid and an ammonium (B1175870) salt. Basic hydrolysis with a strong base (e.g., sodium hydroxide) would produce a salt of pivalic acid and ammonia gas, which could be detected by its characteristic odor or with a suitable indicator.

Early Biological Investigations: A Scarcity of Evidence

A thorough review of the historical chemical literature did not yield specific early studies on the pharmacological or biological activity of the parent pivalamide molecule. The focus of early organic chemistry was primarily on synthesis, characterization, and understanding chemical reactivity. Systematic biological screening of synthetic compounds was not a widespread practice until later in the 20th century.

Given the lack of specific early biological data, a signaling pathway diagram cannot be constructed based on historical findings. Modern research has shown that various pivalamide derivatives can act on a wide range of biological targets, but these mechanisms were unknown in the early days of its discovery.

Conclusion

The discovery of pivalamide was a natural progression in the systematic exploration of organic chemistry, likely stemming from the availability of pivalic acid and established methods of amide synthesis like the Schotten-Baumann reaction. Its early research was centered on its synthesis and the characterization of its fundamental physicochemical properties, which were defined by its unique sterically hindered tert-butyl group. While the early chapters of the pivalamide story are primarily written in the language of synthetic and physical organic chemistry, the foundation laid by this early work has enabled its subsequent emergence as a valuable and versatile building block in the modern development of new drugs and materials. The absence of documented early biological studies on the parent molecule highlights the evolution of chemical research from a focus on pure synthesis to a multidisciplinary endeavor that integrates chemistry with biology and medicine.

References

- 1. Trimethylacetamide | C5H11NO | CID 12957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylacetamide 98 754-10-9 [sigmaaldrich.com]

- 3. Pivalic acid - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

Theoretical Studies on the Conformation of Pivalamide: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the conformational properties of pivalamide (2,2-dimethylpropanamide). Pivalamide's sterically demanding tert-butyl group introduces significant conformational constraints, making it an interesting model for understanding the interplay of steric and electronic effects in amides. This document outlines the key computational and experimental methodologies, presents available quantitative data, and illustrates the workflows for conformational analysis.

Introduction to Pivalamide Conformation

Pivalamide is a primary amide characterized by a bulky tert-butyl group attached to the carbonyl carbon. The conformation of amides is primarily defined by the rotation around the C-N bond, which possesses a partial double bond character due to resonance. This restricted rotation leads to planar or near-planar structures and gives rise to a significant rotational energy barrier. In pivalamide, the large tert-butyl group is expected to influence the rotational barrier and the relative stability of different conformers. Understanding these conformational preferences is crucial for its application in medicinal chemistry and materials science, where it serves as a building block for molecules like Low Molecular Mass Gelators (LMOGs)[1].

Theoretical Conformational Analysis

Theoretical calculations are a powerful tool for investigating the conformational landscape of molecules like pivalamide. These methods can predict the geometries of stable conformers, the transition states for their interconversion, and the associated energy differences.

Computational Methodology

A typical workflow for the theoretical conformational analysis of pivalamide involves several key steps:

-

Initial Structure Generation: A 3D model of pivalamide is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find a local minimum on the potential energy surface (PES). This is commonly performed using Density Functional Theory (DFT) with a suitable functional and basis set, such as B3LYP/6-31G(d,p).

-

Potential Energy Surface (PES) Scan: To determine the rotational barrier around the C-N bond, a relaxed PES scan is performed. This involves systematically rotating the C-N dihedral angle (e.g., in 10° increments) and performing a constrained geometry optimization at each step.

-

Transition State (TS) Identification and Optimization: The highest energy point on the PES scan provides an initial guess for the transition state structure, which is then fully optimized.

-

Frequency Analysis: Vibrational frequency calculations are performed for the optimized ground state and transition state structures to confirm them as minima (zero imaginary frequencies) and first-order saddle points (one imaginary frequency), respectively, and to obtain thermochemical data like zero-point vibrational energy (ZPVE).

-

Energy Profile and Rotational Barrier Calculation: The relative energies of the conformers and the transition state are calculated, including ZPVE corrections, to determine the rotational energy barrier.

Quantitative Theoretical Data

| Parameter | Ground State (Planar) | Transition State (Perpendicular) |

| C(O)-N Dihedral Angle | ~0° or ~180° | ~90° |

| Relative Energy (kcal/mol) | 0.0 | ~18 - 22 (Illustrative) |

| Key Bond Lengths (Å) | ||

| C=O | ~1.23 | ~1.21 |

| C-N | ~1.34 | ~1.45 |

Note: The values in the table above for the transition state are illustrative and represent a typical range expected for a primary amide with significant steric hindrance. A dedicated computational study is required to determine the precise values for pivalamide.

Experimental Validation of Conformation

Experimental techniques are essential for validating the results of theoretical calculations and providing a complete picture of the conformational preferences of pivalamide in different states (solid and solution).

X-ray Crystallography

Single-crystal X-ray diffraction provides highly accurate information about the molecular structure in the solid state.

Methodology:

-

Crystal Growth: Single crystals of pivalamide suitable for X-ray diffraction are grown, typically by slow evaporation from a suitable solvent.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

The crystal structure of trimethylacetamide (pivalamide) has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 704111[1][3].

Quantitative Data from X-ray Crystallography (CCDC 704111):

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.242 | O-C-N | 122.9 |

| C-N | 1.325 | O-C-C(tBu) | 119.5 |

| C-C(tBu) | 1.528 | N-C-C(tBu) | 117.6 |

These data confirm a near-planar amide group in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

Methodology for Conformational Analysis:

-

Sample Preparation: A solution of pivalamide is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR Spectra Acquisition: Standard 1D ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure. For pivalamide, the ¹H NMR spectrum typically shows a sharp singlet for the nine equivalent protons of the tert-butyl group and broad signals for the two amide protons[1]. The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the quaternary carbon, and the methyl carbons of the tert-butyl group[1].

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are performed to detect through-space interactions between protons. For pivalamide, NOEs between the amide protons and the tert-butyl protons can provide information about the preferred conformation in solution.

-

Variable Temperature (VT) NMR: VT-NMR experiments can be used to study the dynamics of C-N bond rotation. As the temperature is increased, the rate of rotation increases, which can lead to coalescence of the signals for the two non-equivalent amide protons (if they are resolved at low temperature). The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Key Structural Features and Relationships

The conformation of pivalamide is governed by the interplay between the resonance stabilization of the amide bond, which favors a planar structure, and the steric repulsion introduced by the bulky tert-butyl group.

Conclusion

The conformational analysis of pivalamide reveals the significant impact of the sterically demanding tert-butyl group on the structure of a primary amide. While experimental data from X-ray crystallography confirms a planar amide geometry in the solid state, a complete understanding of its solution-phase behavior and the precise energetics of C-N bond rotation requires further dedicated theoretical and experimental studies. The methodologies outlined in this guide provide a robust framework for such investigations, which are crucial for the rational design of novel molecules incorporating the pivalamide moiety in various fields of chemistry.

References

Methodological & Application

Pivalamide as a Protecting Group for Primary Amines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction